molecular formula C17H11ClO3S B5768324 3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one

3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one

Cat. No.: B5768324
M. Wt: 330.8 g/mol
InChI Key: OMMPQUPYEGNCEE-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound’s structure features a chromen-2-one core with a 4-chlorophenylsulfanylacetyl substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 3-acetylcoumarin is reacted with 4-chlorobenzaldehyde in the presence of a base such as piperidine and a solvent like polyethylene glycol (PEG-600). This reaction can be carried out under conventional heating or microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry approaches, such as microwave-assisted synthesis and eco-friendly catalysts, can improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For example, its anticoagulant activity is linked to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-4-hydroxy-2H-chromen-2-one
  • 4-chloro-3-formylcoumarin
  • 7-hydroxycoumarin-3-carboxylic acid

Uniqueness

Compared to similar compounds, 3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one exhibits unique properties due to the presence of the 4-chlorophenylsulfanylacetyl group. This substituent enhances its biological activity and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[2-(4-chlorophenyl)sulfanylacetyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO3S/c18-12-5-7-13(8-6-12)22-10-15(19)14-9-11-3-1-2-4-16(11)21-17(14)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMPQUPYEGNCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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